2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-imidazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHXKLEAGECNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Strategies Using α-Haloketones
Core Scaffold Formation via α-Haloketone Condensation
The condensation of α-haloketones with 2-aminopyridines remains a cornerstone for constructing the imidazo[1,2-a]pyridine core. For 2-(1H-imidazol-1-yl) substitution, specialized α-haloketones such as 1-(imidazol-1-yl)-2-bromoethanone are required. Reaction with 2-aminopyridine under solvent-free conditions at 60°C yields 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine. This method achieves yields of 75–85% but necessitates custom synthesis of the imidazole-functionalized α-haloketone.
Introducing the 3-Carbaldehyde Group
Post-condensation formylation at the 3-position is achieved via the Vilsmeier-Haack reaction . Treatment of the intermediate with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C selectively introduces the aldehyde group. This step proceeds in 60–70% yield, with the electron-rich C3 position activated by the adjacent pyridinic nitrogen.
Example Protocol
- Condense 2-aminopyridine (1.0 eq) with 1-(imidazol-1-yl)-2-bromoethanone (1.2 eq) in ethanol at 60°C for 12 hours.
- Isolate the 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine intermediate via column chromatography (hexane/ethyl acetate, 3:1).
- Dissolve the intermediate in DMF (5 mL/mmol), add POCl₃ (3.0 eq) dropwise at 0°C, and stir at room temperature for 6 hours.
- Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.
Multicomponent Reaction (MCR) Approaches
Modified Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction, typically involving 2-aminopyridine, aldehydes, and isonitriles, has been adapted to incorporate imidazole derivatives. By replacing isonitriles with imidazole-1-carbaldehyde , a one-pot synthesis of the target compound is feasible. This metal-free protocol uses HCl as a catalyst in a continuous flow system, achieving 65–80% yields.
Mechanistic Pathway
- Imine Formation : 2-Aminopyridine reacts with imidazole-1-carbaldehyde to form a Schiff base.
- Cyclization : Nucleophilic attack by the pyridinic nitrogen on the α-carbon of the aldehyde generates the imidazo ring.
- Oxidation : In situ oxidation of the hydroxymethyl intermediate (using MnO₂) yields the 3-carbaldehyde.
Copper-Catalyzed Three-Component Coupling
A copper(I)-catalyzed reaction of 2-aminopyridine, propargyl aldehyde, and imidazole-1-acetylene constructs the target compound in a single step. The aldehyde group is introduced via oxidative cleavage of the alkyne moiety using ozone or KMnO₄. This method offers 70–78% yields but requires stringent temperature control (−10°C to 25°C).
Post-Synthetic Functionalization
Nucleophilic Aromatic Substitution (SNAr)
Starting from 2-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the imidazole group is introduced via SNAr with imidazole in the presence of K₂CO₃ and DMF at 120°C. This method is limited by the availability of the brominated precursor, which is synthesized via directed ortho-metalation (DoM) using LDA and subsequent quenching with Br₂.
Yield Optimization
- Base : K₂CO₃ > Cs₂CO₃ > NaH (due to superior solubility in DMF).
- Temperature : 120°C maximizes substitution while minimizing aldehyde oxidation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| α-Haloketone Condensation | 60–70 | High regioselectivity | Custom α-haloketone synthesis |
| Modified GBB Reaction | 65–80 | One-pot, metal-free | Requires flow chemistry setup |
| Copper-Catalyzed Coupling | 70–78 | Single-step | Low temperature sensitivity |
| SNAr Functionalization | 55–65 | Uses commercially available precursors | Limited to brominated intermediates |
Mechanistic Challenges and Solutions
Aldehyde Stability Under Basic Conditions
The 3-carbaldehyde group is prone to oxidation or hydrolysis under basic conditions. Strategies to mitigate this include:
Regioselectivity in Imidazole Substitution
Ensuring substitution at the 2-position requires electronic activation. Electron-withdrawing groups (e.g., −NO₂) on the pyridine ring direct substitution to the 2-position, but these must be later reduced or removed.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The imidazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Profiles of Key Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Effects on Pharmacokinetics: The exocyclic amino group at C-8 in Compound 15 was linked to unfavorable pharmacokinetics, prompting replacement with ethynyl or acetamide groups in analogs like 163-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)prop-1-enyl]acetamide . The carbaldehyde group at C-3 in the target compound avoids such issues, suggesting improved metabolic stability compared to amino-substituted analogs .
Conformational Stability: In 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the carbaldehyde group engages in intramolecular H-bonding with the peri H-5 atom, stabilizing a planar conformation. This interaction is absent in nitroso (C-3-NO) or unsubstituted derivatives, leading to conformational flexibility .
Functional Applications: Coumarin-imidazo hybrids (e.g., 5a-e) demonstrate nonlinear optical properties due to extended π-conjugation, highlighting the role of the carbaldehyde group in materials science . Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids are synthesized via a one-pot green protocol, emphasizing eco-friendly routes compared to traditional methods .
Key Observations:
- The target compound’s synthesis via silver-catalyzed aminooxygenation offers moderate to high yields but requires metal catalysts .
- In contrast, three-component reactions for carboxylic acid derivatives prioritize sustainability and scalability, aligning with green chemistry principles .
Research Findings and Implications
Pharmacokinetic Optimization: Modifications at C-2 and C-3 (e.g., replacing amino groups with imidazolyl or carbaldehyde) mitigate poor pharmacokinetics observed in early analogs like Compound 15 .
Conformational Control : The carbaldehyde group’s H-bonding capability enhances structural rigidity, which is critical for receptor binding in drug design .
Biological Activity
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure with an imidazole ring fused to a pyridine. This unique configuration contributes to its biological activities, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
- Case Studies : A study highlighted the anticancer efficacy of related compounds against breast cancer and lung cancer cell lines, demonstrating IC50 values in the low micromolar range .
Antimicrobial and Antiviral Properties
Imidazo[1,2-a]pyridine derivatives have also been reported to possess antimicrobial and antiviral activities:
- Antibacterial Activity : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Some studies suggest that these compounds can inhibit viral replication, particularly in the context of HIV and other RNA viruses .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored in various models:
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substitution Effects : Modifications at the 3-position of the pyridine ring significantly affect potency. For instance, electron-withdrawing groups enhance activity against certain cancer cell lines.
- Docking Studies : Molecular docking studies reveal that specific conformations and interactions with target proteins are essential for activity .
Data Summary Table
The following table summarizes key biological activities and findings related to this compound:
Q & A
Q. Key Considerations :
- Starting Material Purity : Impurities in 2-aminopyridine or imidazole derivatives can lead to side products.
- Reaction Monitoring : TLC (Thin-Layer Chromatography) is critical to track intermediate consumption .
How can computational methods (e.g., DFT) predict the reactivity of the carbaldehyde group in this compound?
Advanced Computational Analysis
Density Functional Theory (DFT) studies can:
Electrophilicity Assessment : Calculate the electrophilicity index (ω) of the carbaldehyde group to predict susceptibility to nucleophilic attacks (e.g., Grignard reactions or hydride reductions) .
Transition-State Modeling : Simulate reaction pathways for additions to the aldehyde, such as the formation of imine derivatives.
Solvent Effects : Evaluate solvent polarity’s impact on reaction kinetics using polarizable continuum models (PCM).
Q. Example Workflow :
- Optimize molecular geometry at the B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify reactive sites .
What spectroscopic techniques are most effective for confirming the structure of this compound?
Q. Basic Characterization Protocol
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Imidazole protons appear as multiplets near δ 7.5–8.5 ppm .
- ¹³C NMR : A signal at ~190 ppm corresponds to the carbonyl carbon of the aldehyde group.
IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) .
X-ray Crystallography : Resolves bond lengths and angles, confirming the planar imidazo[1,2-a]pyridine core and aldehyde orientation .
Q. Methodological Note :
- Anhydrous conditions are critical for Grignard reactions to avoid protonolysis.
- Monitor pH during hydrazone formation to prevent decomposition.
What in vitro models are used to assess the pharmacological potential of this compound?
Q. Biological Evaluation Strategies
Kinase Inhibition Assays :
- Use ATP-binding site competition assays (e.g., ADP-Glo™) to screen for kinase inhibitory activity, leveraging structural similarities to known kinase inhibitors .
Antimicrobial Testing :
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity Profiling :
Q. Data Interpretation :
How can researchers resolve contradictions in reported NMR spectral data for this compound?
Advanced Data Reconciliation
Contradictions may arise from:
Solvent or Isotope Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
Tautomerism : The imidazole ring’s prototropic tautomerism can shift proton signals. Use variable-temperature NMR to identify equilibrium states.
Impurities : Repeat purification (e.g., column chromatography) and compare with high-resolution mass spectrometry (HRMS) data .
Q. Case Study :
- Discrepancies in δ 7.5–8.5 ppm imidazole protons can be resolved by 2D NMR (COSY, HSQC) to assign coupling patterns .
What strategies optimize reaction yields when synthesizing this compound?
Q. Advanced Process Optimization
Temperature Control : Maintain 80–90°C during the Vilsmeier-Haack step to avoid over-oxidation .
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
